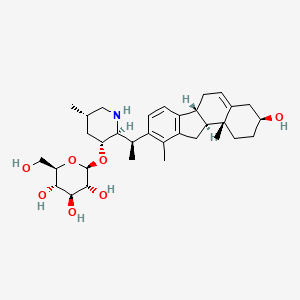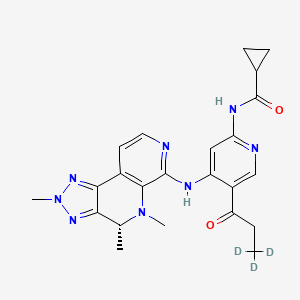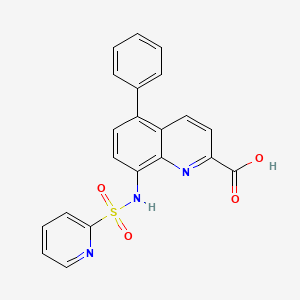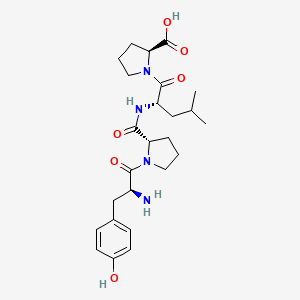
23-O-|A-D-Glucopyranosyl-20-isoveratramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
23-O-|A-D-Glucopyranosyl-20-isoveratramine is a naturally occurring compound extracted from nettles. It is known for its potential anti-allergic properties. This compound belongs to the class of piperidine alkaloids and has been found to inhibit various enzymes and receptors involved in inflammatory and allergic responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 23-O-|A-D-Glucopyranosyl-20-isoveratramine typically involves the extraction from nettle plants. The process includes several steps:
Extraction: Nettles are harvested and subjected to solvent extraction to isolate the desired alkaloids.
Purification: The crude extract is purified using chromatographic techniques to obtain this compound in its pure form.
Characterization: The purified compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Advanced extraction and purification techniques are employed to ensure high yield and purity. The process is optimized to be cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
23-O-|A-D-Glucopyranosyl-20-isoveratramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The glucopyranosyl moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Applications De Recherche Scientifique
23-O-|A-D-Glucopyranosyl-20-isoveratramine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of piperidine alkaloids.
Biology: Investigated for its role in inhibiting enzymes and receptors involved in allergic and inflammatory responses.
Medicine: Potential therapeutic agent for treating seasonal allergies, allergic rhinitis, and other inflammatory diseases.
Industry: Utilized in the development of anti-allergic formulations and products.
Mécanisme D'action
The mechanism of action of 23-O-|A-D-Glucopyranosyl-20-isoveratramine involves the inhibition of enzymes such as cyclooxygenase-1, cyclooxygenase-2, and 5-lipoxygenase. It also acts as an antagonist to histamine H1 receptors. These actions result in the suppression of inflammatory and allergic responses, providing relief from symptoms associated with allergies and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Veratramine: Another piperidine alkaloid with similar anti-inflammatory properties.
Cyclopamine: Known for its role in inhibiting the Hedgehog signaling pathway.
Uniqueness
This compound is unique due to its specific glucopyranosyl substitution, which enhances its solubility and bioavailability. This makes it a more effective anti-allergic agent compared to its analogs .
Propriétés
Formule moléculaire |
C33H49NO7 |
|---|---|
Poids moléculaire |
571.7 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3R,5S)-2-[(1R)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H49NO7/c1-16-11-26(40-32-31(39)30(38)29(37)27(15-35)41-32)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(36)9-10-33(19,4)25(23)13-24(22)17(21)2/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18+,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1 |
Clé InChI |
AYOMVZRFSHNOFY-DWWACZNQSA-N |
SMILES isomérique |
C[C@H]1C[C@H]([C@@H](NC1)[C@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canonique |
CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)

![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)





